molecular formula C11H11BrF3NO3S B1409285 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine CAS No. 1704069-23-7

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Cat. No.: B1409285
CAS No.: 1704069-23-7
M. Wt: 374.18 g/mol
InChI Key: NKAAHRJPOICHFT-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a chemical compound for research and development applications. This product is intended for use by qualified laboratory professionals. Researchers are advised to consult the available safety data sheets and product specifications for handling and storage information. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-8-3-4-9(19-11(13,14)15)10(7-8)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAAHRJPOICHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Reacting a suitably substituted pyrrolidine with an arylsulfonyl halide or ester under controlled conditions.
  • The process often employs organic solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or toluene, which facilitate the sulfonylation reaction.

Key Reagents & Conditions:

Reagent / Solvent Role / Notes
Aryl sulfonyl halide (e.g., 5-bromo-2-(trifluoromethoxy)phenyl sulfonyl chloride) Sulfonyl donor
Organic solvents (THF, MTBE, toluene) Reaction medium
Base (e.g., triethylamine, pyridine) Neutralizes HCl formed during sulfonylation
Temperature Typically 0°C to room temperature for controlled reactivity

Research Findings:

  • Patent US20080319205A1 describes a process where a sulfonylation reagent reacts with a pyrrolidine derivative in aprotic solvents like THF or MTBE, often at low temperatures to control reactivity and selectivity (reference).

Preparation of the Aryl Sulfonyl Chloride Intermediate

The synthesis of the specific arylsulfonyl chloride, 5-bromo-2-(trifluoromethoxy)phenyl sulfonyl chloride , is a critical step.

Method Overview:

  • Starting from 5-bromo-2-(trifluoromethoxy)phenol or an equivalent precursor.
  • Sulfonation is achieved via chlorosulfonic acid or thionyl chloride in the presence of a catalyst or under reflux conditions.

Typical Procedure:

  • Dissolve the phenolic precursor in an inert solvent such as dichloromethane.
  • Add chlorosulfonic acid dropwise at low temperature.
  • Reflux the mixture to complete sulfonyl chloride formation.
  • Purify via distillation or recrystallization.

Research Data:

  • Literature indicates that chlorosulfonic acid efficiently converts phenolic compounds to sulfonyl chlorides, with yields exceeding 80% under optimized conditions.

Coupling of Sulfonyl Chloride with Pyrrolidine

The key step involves nucleophilic substitution where the pyrrolidine nitrogen reacts with the sulfonyl chloride to form the sulfonamide linkage.

Method Details:

  • Dissolve pyrrolidine in an aprotic solvent such as THF.
  • Add the arylsulfonyl chloride dropwise under inert atmosphere.
  • Maintain low temperature (~0°C) initially to control the exothermic reaction.
  • Stir and allow the mixture to warm to room temperature to complete the coupling.

Yield & Purification:

  • Typical yields range from 70-85%.
  • Purification involves filtration and recrystallization or chromatography to remove unreacted starting materials and byproducts.

Summary of the Overall Synthetic Route

Step Description Reagents / Conditions Yield / Remarks
1 Synthesis of arylsulfonyl chloride Phenol derivative + chlorosulfonic acid >80% yield
2 Sulfonylation of pyrrolidine Pyrrolidine + arylsulfonyl chloride + base 70-85% yield
3 Introduction of trifluoromethoxy group Nucleophilic substitution with trifluoromethoxide Variable, optimized for selectivity
4 Bromination of aromatic ring NBS or similar Controlled, selective bromination

Notes & Considerations:

  • Reaction Conditions: Maintaining low temperatures during sulfonylation minimizes side reactions.
  • Purification: Recrystallization from suitable solvents or chromatography ensures high purity.
  • Yield Optimization: Use of excess reagents and controlled reaction times enhances overall yield.
  • Safety: Handling chlorosulfonic acid and other reagents requires appropriate safety protocols due to their corrosive nature.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under specific conditions.

Reaction TypeReagents/ConditionsProducts FormedKey Observations
Amine SubstitutionPrimary/secondary amines, K₂CO₃, DMF5-Amino derivativesModerate yields (45-60%)
Thiol SubstitutionThiophenol, CuI, DMSO, 80°C5-Thioether analogsRequires Cu catalysis
Methoxy SubstitutionNaOMe, Pd(OAc)₂, Xantphos, 100°C5-Methoxy derivativesLimited efficiency (~30%)

Mechanistic Insight:
The trifluoromethoxy group (-OCF₃) strongly deactivates the aromatic ring, necessitating elevated temperatures or catalytic systems to facilitate NAS. DFT studies suggest that the bromine’s leaving-group ability is enhanced by adjacent electron-withdrawing effects .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed coupling reactions to form carbon-carbon bonds.

Reaction TypeCatalytic SystemProductsYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives60-85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated analogs50-70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines55-75%

Case Study:
In a Suzuki coupling with phenylboronic acid, the reaction achieved 82% yield using Pd(OAc)₂ and SPhos ligand, demonstrating compatibility with the sulfonyl-pyrrolidine scaffold .

Sulfonyl Group Reactions

While the sulfonamide is generally stable, it can undergo reductive cleavage under extreme conditions:

ReactionReagentsOutcome
Reductive DesulfonylationLiAlH₄, THFPyrrolidine release (trace)
Acid HydrolysisH₂SO₄, 120°CPartial degradation

Trifluoromethoxy Stability

The -OCF₃ group resists hydrolysis but can participate in radical reactions under UV light, forming minor amounts of hydroxylated byproducts .

Electrophilic Aromatic Substitution (EAS)

Due to the strong electron-withdrawing effects of -OCF₃ and -SO₂-pyrrolidine, EAS is highly disfavored. Nitration or halogenation attempts yield <5% product, consistent with computational models predicting low ring activation .

Redox Reactions

ProcessConditionsOutcome
Sulfonyl ReductionZn/HClNo reaction
Bromine OxidationmCPBA, CH₂Cl₂Unstable sulfone intermediates

Note: The sulfonyl group exhibits redox inertness under standard conditions, aligning with its role as a stabilizing electron-withdrawing group .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is being explored as a potential pharmacophore in drug development. Its unique structural features enhance interactions with biological targets, making it a candidate for various therapeutic applications.

Materials Science

The compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. The trifluoromethoxy group contributes to its distinct electronic characteristics, which are valuable in material applications.

Chemical Biology

This compound serves as a tool for studying biological pathways and mechanisms. It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds that are crucial in constructing complex molecular architectures.

Target of Action

Compounds similar to this compound have been used in reactions like Suzuki-Miyaura coupling, indicating its potential to form new carbon-carbon bonds, which are vital in organic synthesis.

Biochemical Pathways

The sulfonyl group enhances the compound's ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of enzymatic activity. The trifluoromethoxy group improves lipophilicity, enhancing membrane permeability for better cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally similar to this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin.

Case Study: Cytotoxicity Assay

  • Cell Line Tested: A549 (human lung adenocarcinoma)
  • Result: Reduction in cell viability by up to 66% at a concentration of 100 µM after 24 hours.

Antimicrobial Activity

Pyrrolidine derivatives have shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These findings suggest that such compounds can exhibit selective antimicrobial activity.

Table: Antimicrobial Efficacy

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)< 10 µg/mL
Similar Pyrrolidine DerivativeEscherichia coli< 20 µg/mL

Comparative Analysis with Related Compounds

Comparative studies indicate that the presence of halogen substituents (bromine and fluorine) enhances the biological activity of pyrrolidine derivatives.

CompoundActivity TypeComparison with this compound
1-((5-Bromo-2-fluorobenzoyl)pyrrolidineAnticancerLess potent than the trifluoromethoxy derivative
1-((5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidineAntimicrobialSimilar efficacy but lower selectivity

Mechanism of Action

The mechanism by which 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

    Pathways: The compound can influence signaling pathways or metabolic processes, depending on its molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound is compared to three closely related sulfonamide derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Heterocycle
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine 1023242-77-4 C₁₁H₁₁BrF₃NO₃S 374.2 5-Br, 2-OCF₃ Pyrrolidine
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine 1704069-23-7 C₁₂H₁₆BrNO₃S 334.2 5-Br, 2-OCH₃ Piperidine
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol 428471-30-1 C₁₂H₁₆BrNO₄S 350.2 5-Br, 2-OCH₃ Piperidin-4-ol
5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide - C₁₁H₁₅BrN₂O₃S 335.2 5-Br, 2-OCH₃ Diethylamine
Key Observations:

Substituent Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound enhances electronegativity and lipophilicity compared to the methoxy (-OCH₃) group in analogues . This increases metabolic stability and may improve membrane permeability.
  • The electron-withdrawing nature of -OCF₃ deactivates the phenyl ring, reducing susceptibility to electrophilic substitution reactions compared to -OCH₃ .

The hydroxyl group in piperidin-4-ol introduces hydrogen-bonding capacity, which could enhance solubility or target interactions .

Sulfonamide Variations :

  • The diethylamine group in 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide introduces steric hindrance and reduced polarity compared to cyclic sulfonamides, influencing solubility and pharmacokinetics .

Property and Reactivity Analysis

Lipophilicity and Solubility:
  • Piperidin-4-ol’s hydroxyl group may improve solubility in polar solvents, offsetting the lipophilic effects of the phenyl ring .
Stability and Reactivity:
  • The -OCF₃ group’s resistance to oxidative metabolism makes the target compound more stable in vivo than its -OCH₃ counterparts .
  • The electron-deficient phenyl ring in the target compound may reduce reactivity in nucleophilic aromatic substitution reactions compared to methoxy derivatives.

Biological Activity

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's design incorporates a trifluoromethoxy group and a sulfonyl moiety, which are known to enhance biological interactions and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC11H12BrF3N2O2S
CAS Number691381-10-9
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The presence of the trifluoromethoxy group enhances lipophilicity and may improve membrane permeability, allowing for better cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For example, compounds with similar structures demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays indicated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of various pyrrolidine derivatives, it was found that compounds exhibiting structural similarities to this compound showed varying degrees of cytotoxicity against cancer cell lines. The MTT assay revealed that certain derivatives reduced A549 cell viability by up to 66% at a concentration of 100 µM after 24 hours .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives are also noteworthy. Compounds structurally related to this compound have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These studies suggest that such compounds can exhibit selective antimicrobial activity, making them promising candidates for further development in combating resistant bacterial strains .

Table: Antimicrobial Efficacy

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)< 10 µg/mL
Similar Pyrrolidine DerivativeEscherichia coli< 20 µg/mL

Comparative Analysis with Related Compounds

Comparative studies indicate that the presence of halogen substituents (bromine and fluorine) in the phenyl ring enhances the biological activity of pyrrolidine derivatives. For example:

CompoundActivity TypeComparison with this compound
1-((5-Bromo-2-fluorobenzoyl)pyrrolidineAnticancerLess potent than the trifluoromethoxy derivative
1-((5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidineAntimicrobialSimilar efficacy but lower selectivity

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine?

The synthesis of this compound typically involves sulfonylation of pyrrolidine using a bromo-trifluoromethoxy-substituted benzenesulfonyl chloride precursor. Key considerations include:

  • Solvent selection : Polar solvents (e.g., DMF, THF) enhance reaction efficiency due to their ability to stabilize charged intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions such as over-sulfonation.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for isolating the product. Validate purity via HPLC (>95%) or NMR .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical techniques is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyrrolidine ring, sulfonyl group, and bromo-trifluoromethoxy substituents. Compare chemical shifts with analogous sulfonamide derivatives .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ ~ 402.2 g/mol) and isotopic patterns for bromine .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated in studies of related sulfonylpyrrolidine derivatives .

Q. What are the key stability considerations for handling and storing this compound?

  • Moisture sensitivity : Store under inert gas (argon) at –20°C in sealed, desiccated containers to prevent hydrolysis of the sulfonyl group .
  • Light exposure : Protect from UV light to avoid degradation of the trifluoromethoxy moiety.
  • Compatibility : Avoid strong oxidizing agents or bases that may cleave the sulfonamide bond .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitutions at the bromine site or sulfonamide bond cleavage. Tools like Gaussian or ORCA are recommended .
  • Transition state analysis : Identify energy barriers for potential side reactions (e.g., trifluoromethoxy group displacement) to optimize experimental conditions .
  • Molecular docking : If the compound has biological targets, simulate binding affinities to guide functionalization strategies .

Q. How should researchers address conflicting spectroscopic data during characterization?

  • Cross-validation : Combine NMR, IR, and X-ray data to resolve discrepancies. For example, unexpected 19^19F NMR shifts may indicate impurities or solvent interactions .
  • Isotopic labeling : Synthesize a 13^{13}C-labeled analog to confirm assignments in crowded spectral regions .
  • Dynamic NMR studies : Investigate temperature-dependent line broadening to detect conformational flexibility in the pyrrolidine ring .

Q. What experimental design strategies are effective for studying the compound’s catalytic or inhibitory properties?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity) affecting reaction outcomes. Analyze interactions via response surface methodology .
  • Kinetic profiling : Conduct time-resolved UV-Vis or LC-MS experiments to quantify reaction rates and identify intermediates .
  • Competitive inhibition assays : If applicable, employ fluorescence polarization or SPR to measure binding constants against biological targets .

Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for sulfonylation steps, reducing side-product formation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising efficiency .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental reaction yields?

  • Error source analysis : Assess purity of starting materials (e.g., bromo-substituted aryl sulfonyl chlorides often degrade; verify via titration ).
  • Computational refinement : Adjust DFT parameters (e.g., solvent effects, dispersion corrections) to better align with empirical results .
  • Mechanistic studies : Use isotopic labeling (18^{18}O in sulfonyl groups) to trace unexpected pathways like hydrolysis .

Q. What strategies validate the compound’s proposed mechanism in catalytic cycles?

  • Electron paramagnetic resonance (EPR) : Detect radical intermediates if oxidation/reduction steps are involved .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
  • In-situ spectroscopy : Operando Raman or XAS can reveal transient species during reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
Reactant of Route 2
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1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

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